Cas no 665014-72-2 (4-((4-ISOPROPYLBENZYL)AMINO)PHENOL)

4-((4-ISOPROPYLBENZYL)AMINO)PHENOL 化学的及び物理的性質
名前と識別子
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- 4-((4-ISOPROPYLBENZYL)AMINO)PHENOL
- ZERENEX E/6028593
- Phenol, 4-[[[4-(1-methylethyl)phenyl]methyl]amino]-
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- MDL: MFCD03838383
4-((4-ISOPROPYLBENZYL)AMINO)PHENOL 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
AstaTech | F79197-0.25/G |
4-[(4-ISOPROPYLBENZYL)AMINO]PHENOL |
665014-72-2 | 95% | 0.25g |
$231 | 2023-09-18 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1402100-250mg |
4-((4-Isopropylbenzyl)amino)phenol |
665014-72-2 | 95% | 250mg |
¥1666.00 | 2024-05-04 | |
1PlusChem | 1P00FEMS-500mg |
4-((4-ISOPROPYLBENZYL)AMINO)PHENOL |
665014-72-2 | 97% | 500mg |
$192.00 | 2024-04-22 | |
Ambeed | A973253-1g |
4-[(4-Isopropylbenzyl)amino]phenol |
665014-72-2 | 95% | 1g |
$525.0 | 2024-04-18 | |
AstaTech | F79197-1/G |
4-[(4-ISOPROPYLBENZYL)AMINO]PHENOL |
665014-72-2 | 95% | 1g |
$462 | 2023-09-18 | |
AstaTech | F79197-0.1/G |
4-[(4-ISOPROPYLBENZYL)AMINO]PHENOL |
665014-72-2 | 95% | 0.1g |
$116 | 2023-09-18 | |
1PlusChem | 1P00FEMS-250mg |
4-((4-ISOPROPYLBENZYL)AMINO)PHENOL |
665014-72-2 | 97% | 250mg |
$135.00 | 2024-04-22 | |
Chemenu | CM441759-250mg |
4-((4-ISOPROPYLBENZYL)AMINO)PHENOL |
665014-72-2 | 95%+ | 250mg |
$213 | 2023-03-21 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1402100-1g |
4-((4-Isopropylbenzyl)amino)phenol |
665014-72-2 | 95% | 1g |
¥3685.00 | 2024-05-04 | |
Chemenu | CM441759-500mg |
4-((4-ISOPROPYLBENZYL)AMINO)PHENOL |
665014-72-2 | 95%+ | 500mg |
$316 | 2023-03-21 |
4-((4-ISOPROPYLBENZYL)AMINO)PHENOL 関連文献
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Luca Sorelli,Filippo Fabbri,Jessy Frech-Baronet,Anh-Duc Vu,Mario Fafard,Thierry Gacoin,Khalid Lahlil,Lucio Martinelli,Yves Lassailly,Jacques Peretti J. Mater. Chem. C, 2015,3, 11055-11065
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Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
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Fuping Zhang,Liu Liu,Long Chen,Yulin Shi New J. Chem., 2020,44, 10613-10620
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J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846
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Yamin Shi,Jiarui Hu,Jian Chen,Yaxin Xu,Wantian Yang,Junnian Chen,Yunbin He Nanoscale Adv., 2020,2, 4822-4829
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Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221
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7. A bioinspired glycopolymer for capturing membrane proteins in native-like lipid-bilayer nanodiscs†Bartholomäus Danielczak,Marie Rasche,Julia Lenz,Eugenio Pérez Patallo,Sophie Weyrauch,Florian Mahler,Annette Meister,Jonathan Oyebamiji Babalola,Cenek Kolar Nanoscale, 2022,14, 1855-1867
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Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046
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9. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
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Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
4-((4-ISOPROPYLBENZYL)AMINO)PHENOLに関する追加情報
Introduction to 4-((4-Isopropylbenzyl)Amino)Phenol (CAS No: 665014-72-2)
4-((4-Isopropylbenzyl)Amino)Phenol, identified by the Chemical Abstracts Service Number (CAS No) 665014-72-2, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the class of amino phenols, characterized by its unique structural framework that combines an aromatic ring system with functional groups capable of participating in diverse chemical reactions. The presence of both an isopropyl substituent on the benzyl group and an amino group on the phenolic ring imparts distinct reactivity and potential biological activity, making it a subject of considerable interest in medicinal chemistry.
The molecular structure of 4-((4-Isopropylbenzyl)Amino)Phenol consists of a phenol core substituted with an amino group at the para position relative to the hydroxyl group. This arrangement creates a potential site for hydrogen bonding and further derivatization. The benzyl group, attached through an amine linkage, introduces steric hindrance and electronic effects that can modulate the compound's interactions with biological targets. Such structural features are often exploited in drug design to enhance binding affinity, selectivity, and pharmacokinetic properties.
In recent years, there has been growing interest in exploring the pharmacological potential of 4-((4-Isopropylbenzyl)Amino)Phenol and its derivatives. The compound's ability to act as a precursor or intermediate in synthesizing more complex molecules has positioned it as a valuable tool in research laboratories. Specifically, its dual functionality—combining both an amine and a phenol—makes it suitable for participation in Schiff base formation, condensation reactions, and other transformations that are pivotal in developing novel therapeutic agents.
One of the most compelling aspects of 4-((4-Isopropylbenzyl)Amino)Phenol is its role in the synthesis of bioactive molecules. Researchers have leveraged its structural motifs to create compounds with potential applications in various therapeutic areas, including anti-inflammatory, antioxidant, and anticancer therapies. For instance, modifications to the isopropyl-substituted benzyl group have been explored to fine-tune solubility and metabolic stability, while alterations to the amino or phenolic portions have aimed at enhancing target specificity.
The pharmacological investigation of 4-((4-Isopropylbenzyl)Amino)Phenol has been accompanied by computational studies to predict its interaction with biological targets. Molecular modeling techniques have been employed to elucidate how the compound might bind to enzymes or receptors involved in disease pathways. These studies have provided insights into optimizing its structure for improved efficacy and reduced toxicity. Furthermore, high-throughput screening (HTS) approaches have been utilized to identify derivatives with enhanced biological activity, underscoring the compound's significance as a scaffold for drug discovery.
From a synthetic chemistry perspective, 4-((4-Isopropylbenzyl)Amino)Phenol serves as a versatile building block. Its preparation typically involves multi-step organic synthesis pathways that highlight modern techniques such as palladium-catalyzed cross-coupling reactions or transition-metal-mediated transformations. These synthetic strategies not only showcase the compound's utility but also contribute to advancements in synthetic methodologies within the pharmaceutical industry.
The environmental and safety considerations associated with handling 4-((4-Isopropylbenzyl)Amino)Phenol are also important. While it does not fall under hazardous or controlled substance classifications, proper laboratory protocols must be followed to ensure safe handling. This includes adequate ventilation, personal protective equipment (PPE), and adherence to good laboratory practices (GLP). By integrating green chemistry principles—such as solvent recovery or catalytic efficiency—the synthesis of this compound can be made more sustainable while maintaining high yields and purity standards.
The future prospects for 4-((4-Isopropylbenzyl)Amino)Phenol are promising, particularly as drug discovery efforts continue to evolve. Its unique structural features make it well-suited for exploring new chemical space, potentially leading to breakthroughs in treating challenging diseases. Collaborative efforts between academia and industry are likely to drive further innovation, leveraging cutting-edge technologies like artificial intelligence (AI)-assisted drug design and CRISPR-based genetic screening.
In conclusion,4-((4-Isopropylbenzyl)Amino)Phenol (CAS No: 665014-72-2) represents a significant compound with broad applications in pharmaceutical research and development. Its structural versatility allows for diverse modifications aimed at enhancing biological activity and therapeutic potential. As scientific understanding advances and new methodologies emerge,this compound will continue to play a pivotal role in shaping future treatments across multiple disease areas.
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